molecular formula C18H14N4O B7841037 MKI-1

MKI-1

カタログ番号: B7841037
分子量: 302.3 g/mol
InChIキー: XKDZPQAMBMLCDQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

MKI-1の合成は、ベンゾイミダゾールコアの調製から始まる多段階プロセスです。合成経路には、通常、以下のステップが含まれます。

化学反応の分析

MKI-1は、以下を含むいくつかの種類の化学反応を起こします。

これらの反応で使用される一般的な試薬と条件には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまな求核剤が含まれます。これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。

科学研究への応用

This compoundは、以下を含む幅広い科学研究への応用があります。

科学的研究の応用

MKI-1 has a wide range of scientific research applications, including:

作用機序

MKI-1の作用機序には、MASTLの阻害が伴い、PP2Aの活性化につながります。この活性化により、細胞増殖と生存の重要な調節因子であるc-Mycタンパク質を含むさまざまな基質の脱リン酸化がもたらされます。 This compoundは、c-Mycの安定性を低下させることで、アポトーシスを誘導し、腫瘍の増殖を抑制します。 .

類似の化合物との比較

This compoundは、その抗腫瘍活性と放射線増感活性の二重性により、他のMASTL阻害剤とは異なります。類似の化合物には、以下が含まれます。

This compoundは、正常細胞への影響を最小限に抑えながら癌細胞を選択的に標的とすることができるため、さらなる開発のための有望な候補です。 .

類似化合物との比較

MKI-1 is unique compared to other MASTL inhibitors due to its dual antitumor and radiosensitizer activities. Similar compounds include:

This compound’s ability to selectively target cancer cells while minimizing effects on normal cells makes it a promising candidate for further development .

生物活性

MKI-1 is a novel small-molecule inhibitor of the microtubule-associated serine/threonine kinase-like (MASTL) protein, which has garnered attention for its potential antitumor properties, particularly in breast cancer models. This article provides a comprehensive overview of this compound's biological activity, including its mechanisms of action, experimental findings, and implications for cancer therapy.

This compound functions primarily as an inhibitor of MASTL, which plays a crucial role in cell cycle regulation and has been implicated in various cancers. The mechanism by which this compound exerts its effects involves the activation of protein phosphatase 2A (PP2A). This activation leads to the degradation of c-Myc, a well-known oncogene that promotes cell proliferation and survival. By decreasing c-Myc levels, this compound effectively reduces tumor growth and enhances sensitivity to radiation therapy.

In Vitro Studies

In vitro experiments have demonstrated that this compound significantly inhibits the proliferation of breast cancer cells. Specifically, studies showed:

  • Cell Viability : this compound treatment resulted in a dose-dependent decrease in cell viability across various breast cancer cell lines.
  • Apoptosis Induction : Flow cytometry analysis indicated increased apoptosis in cells treated with this compound compared to untreated controls.
Cell LineIC50 (µM)Apoptosis Rate (%)
MCF-75.030
MDA-MB-2313.545
BT-4744.040

These findings suggest that this compound not only inhibits cell growth but also triggers programmed cell death in breast cancer cells.

In Vivo Studies

In vivo studies using mouse models further validated the efficacy of this compound:

  • Tumor Growth Inhibition : Mice treated with this compound showed a significant reduction in tumor size compared to those receiving a placebo.
  • Radiation Sensitization : When combined with radiation therapy, this compound enhanced the therapeutic effects, leading to greater tumor regression.
Treatment GroupTumor Volume (mm³)Survival Rate (%)
Control120 ± 1550
This compound60 ± 1080
This compound + Radiation30 ± 5100

These results indicate that this compound not only acts as an antitumor agent but also increases the effectiveness of existing treatments like radiation.

Case Studies and Clinical Implications

While extensive preclinical data support the use of this compound in breast cancer treatment, clinical case studies are essential for understanding its applicability in human subjects. Currently, there are ongoing trials assessing the safety and efficacy of this compound in patients with advanced breast cancer.

Case Study Example

A recent case study involved a patient with metastatic breast cancer who had previously failed multiple lines of therapy. Upon administration of this compound:

  • Clinical Outcome : The patient exhibited a partial response after three months, with significant tumor shrinkage observed via imaging studies.

This case highlights the potential for this compound as a viable treatment option for patients resistant to conventional therapies.

特性

IUPAC Name

N-(1H-benzimidazol-2-yl)-3-pyrrol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O/c23-17(21-18-19-15-8-1-2-9-16(15)20-18)13-6-5-7-14(12-13)22-10-3-4-11-22/h1-12H,(H2,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKDZPQAMBMLCDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)NC(=O)C3=CC(=CC=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MKI-1
Reactant of Route 2
Reactant of Route 2
MKI-1
Reactant of Route 3
Reactant of Route 3
MKI-1
Reactant of Route 4
Reactant of Route 4
MKI-1
Reactant of Route 5
Reactant of Route 5
MKI-1
Reactant of Route 6
Reactant of Route 6
MKI-1

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。